molecular formula C15H21ClN4O4 B6200652 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride CAS No. 2751614-26-1

4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride

Cat. No.: B6200652
CAS No.: 2751614-26-1
M. Wt: 356.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride is a useful research compound. Its molecular formula is C15H21ClN4O4 and its molecular weight is 356.8. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate to form 4-methoxy-3-nitrophenylbut-3-en-2-one, which is then reduced to 4-methoxy-3-aminophenylbut-3-en-2-one. This intermediate is then reacted with 2,4-dioxo-1,3-diazinan to form 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide, which is then converted to its hydrochloride salt form.", "Starting Materials": [ "4-methoxy-3-nitrobenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "2,4-dioxo-1,3-diazinan", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methoxy-3-nitrobenzaldehyde is reacted with ethyl acetoacetate in the presence of acetic acid to form 4-methoxy-3-nitrophenylbut-3-en-2-one.", "Step 2: 4-methoxy-3-nitrophenylbut-3-en-2-one is reduced with sodium borohydride to form 4-methoxy-3-aminophenylbut-3-en-2-one.", "Step 3: 4-methoxy-3-aminophenylbut-3-en-2-one is reacted with 2,4-dioxo-1,3-diazinan in the presence of sodium hydroxide to form 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide.", "Step 4: 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide is converted to its hydrochloride salt form by reacting with hydrochloric acid." ] }

2751614-26-1

Molecular Formula

C15H21ClN4O4

Molecular Weight

356.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.